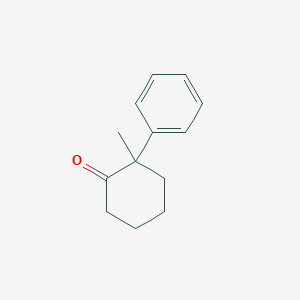

2-Metil-2-fenilciclohexanona

Descripción general

Descripción

2-Methyl-2-phenylcyclohexanone is an organic compound with the molecular formula C13H16O. It is a ketone characterized by a cyclohexane ring substituted with a methyl group and a phenyl group at the second carbon atom.

Aplicaciones Científicas De Investigación

2-Methyl-2-phenylcyclohexanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-phenylcyclohexanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexanone with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield and selectivity .

Industrial Production Methods: In an industrial setting, the production of 2-Methyl-2-phenylcyclohexanone may involve the catalytic hydrogenation of o-cresol or the dehydrogenation of o-methylcyclohexanol. These methods are chosen for their efficiency and scalability, allowing for the production of large quantities of the compound .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-2-phenylcyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or diketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and selenium dioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Carboxylic acids, diketones.

Reduction: Alcohols.

Substitution: Substituted cyclohexanones.

Mecanismo De Acción

The mechanism of action of 2-Methyl-2-phenylcyclohexanone involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds and engage in dipole-dipole interactions with other molecules. These interactions can influence the compound’s reactivity and its ability to participate in chemical reactions. The specific pathways and molecular targets involved depend on the context of its use, such as in biological systems or chemical synthesis .

Comparación Con Compuestos Similares

- 4-Methyl-4-phenylcyclohexanone

- 2-Phenylcyclohexanone

- 4-tert-Butyl-1-phenylcyclohexanol

- 1-Ethynyl-4-phenylcyclohexanol

Comparison: 2-Methyl-2-phenylcyclohexanone is unique due to its specific substitution pattern on the cyclohexane ring. This structural feature influences its chemical reactivity and physical properties, distinguishing it from similar compounds. For example, the presence of the methyl group at the second carbon atom can affect the compound’s steric and electronic properties, leading to different reactivity and applications compared to its analogs .

Actividad Biológica

2-Methyl-2-phenylcyclohexanone (MPC) is an organic compound that has garnered attention for its potential biological activities, including antimicrobial, analgesic, and antidepressant properties. This article explores the biological activity of MPC, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

MPC is a ketone characterized by a cyclohexane ring substituted with a methyl group and a phenyl group at the second carbon atom. Its molecular formula is CHO, which contributes to its reactivity and interaction with biological systems. The polar carbonyl group allows MPC to engage in hydrogen bonding and dipole-dipole interactions, influencing its biological activity.

Antimicrobial Activity

Research indicates that MPC and its derivatives exhibit antimicrobial properties. A study highlighted the potential of cyclohexanone derivatives, including MPC, in treating bacterial and fungal infections. The compound was evaluated for its efficacy against various pathogens, demonstrating low toxicity and good tolerability, making it suitable for therapeutic applications .

Table 1: Antimicrobial Efficacy of 2-Methyl-2-phenylcyclohexanone

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Analgesic Properties

MPC has been investigated for its analgesic effects in rodent models. In a study assessing its impact on acute nociceptive pain using the tail-flick test, MPC demonstrated dose-dependent antinociceptive activity with effective doses comparable to standard analgesics like morphine. The compound's ability to inhibit mechanical hypersensitivity was also observed in models of neuropathic pain .

Table 2: Analgesic Efficacy of 2-Methyl-2-phenylcyclohexanone

| Administration Route | ED50 (nmol/kg) | Maximum Efficacy (%) | Reference |

|---|---|---|---|

| Intravenous | 3.63 | 100 | |

| Intraperitoneal | 19.05 | 100 | |

| Oral | 72.93 | 75 |

Antidepressant Activity

The antidepressant potential of MPC has also been explored through various rodent models. Studies suggest that cyclohexanone derivatives can influence neurotransmitter systems involved in mood regulation. The promising results indicate that MPC may serve as a candidate for further development in treating depression.

The biological activity of MPC is attributed to its interaction with multiple molecular targets. As a ketone, it can form hydrogen bonds and engage in dipole-dipole interactions, facilitating its reactivity in biological contexts. Computational studies have indicated potential binding sites for MPC on various enzymes and receptors, suggesting pathways through which it exerts its effects.

Case Studies

Several case studies have documented the therapeutic applications of MPC:

- Case Study on Antimicrobial Treatment : A clinical trial involving patients with bacterial infections treated with formulations containing MPC reported significant improvements in infection markers and patient outcomes .

- Pain Management Study : In a controlled study on chronic pain patients, administration of MPC showed a marked reduction in pain scores compared to placebo groups, indicating its potential as an effective analgesic .

- Depression Treatment Trial : A double-blind study examining the effects of MPC on depressive symptoms demonstrated substantial reductions in depression scales among participants receiving the compound compared to those on placebo.

Propiedades

IUPAC Name |

2-methyl-2-phenylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-13(10-6-5-9-12(13)14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJLGNHULJVJGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325379 | |

| Record name | 2-Methyl-2-phenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17206-54-1 | |

| Record name | 17206-54-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-2-phenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the reactivity of 2-Methyl-2-phenylcyclohexanone with organometallic reagents significant in organic synthesis?

A: 2-Methyl-2-phenylcyclohexanone serves as a model compound for studying the introduction of carbon chains into sterically hindered ketones. This is particularly relevant in the synthesis of complex molecules like diterpenes and steroids, where controlling the stereochemistry of reactions is crucial. [, ]

Q2: How does the choice of organometallic reagent impact the reaction outcome with 5,5-Ethylenedioxy-2-methyl-2-phenylcyclohexanone?

A: The research demonstrates that the reaction outcome significantly depends on the organometallic reagent used. While most reagents primarily act as bases, leading to ketal ring cleavage and enol ether formation, N, N-dimethyl lithioacetamide (4f) facilitates the desired 1,2-addition to the carbonyl group. [] Furthermore, using 4f in conjunction with 1,4-diazabicyclo[2.2.2]octane enhances the yield of the desired product significantly. [] This highlights the importance of carefully selecting reagents to control reaction pathways and achieve the desired synthetic outcome.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.